

Application Notes and Protocols for N-hexadecyl-pSar25 in Gene Therapy Research

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Compound of Interest

Compound Name: N-hexadecyl-pSar25

Cat. No.: B15554073

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Introduction

N-hexadecyl-pSar25 is a polysarcosine (pSar)-based lipid conjugate that serves as a compelling alternative to traditional polyethylene glycol (PEG) lipids in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Polysarcosine, a polypeptoid derived from the endogenous amino acid sarcosine, offers significant advantages, including reduced immunogenicity and potentially enhanced transfection efficiency.[1][2][3] Preclinical studies have demonstrated that LNPs formulated with pSar lipids can achieve robust mRNA expression in vivo, particularly in the liver and spleen, while exhibiting a favorable safety profile compared to their PEGylated counterparts.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing **N-hexadecyl-pSar25** in the development of LNP-based gene therapies.

Data Presentation

Physicochemical Properties of pSar-LNPs

The incorporation of **N-hexadecyl-pSar25** allows for the precise engineering of LNP characteristics. The molar fraction of the pSar lipid can be modulated to control particle size and other properties.

Ionizable Lipid	Helper Lipid	Cholesterol	pSar-Lipid (N-hexadecyl-pSar25)	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
DODMA	DSPC	Cholesterol	1.5 mol%	~150	< 0.2	> 90%
DODMA	DSPC	Cholesterol	5 mol%	~100	< 0.2	> 90%
DODMA	DSPC	Cholesterol	10 mol%	~75	< 0.2	> 90%
SM-102	DSPC	Cholesterol	1.5 mol%	~80-90	< 0.15	> 95%
ALC-0315	DSPC	Cholesterol	1.5 mol%	~80-90	< 0.15	> 95%

Note: Data is compiled from representative studies and may vary based on specific formulation parameters and equipment.

In Vitro Transfection Efficiency

Cell Line	LNP Formulation (Ionizable Lipid)	Transfection Efficiency	Comparison to PEG-LNP
Hep3B	ALC-0315	High	Higher
C2C12	ALC-0315	Moderate	Higher
Hep3B	SM-102	High	Comparable
C2C12	SM-102	Moderate	Comparable
hPBMCs	MC3/DOPE	> 50% positive cells	Significantly Higher

Note: Transfection efficiency is often assessed by measuring the expression of a reporter protein (e.g., luciferase, GFP). The efficiency is dependent on the cell type and the specific ionizable lipid used in the formulation.

Experimental Protocols

Protocol 1: Formulation of N-hexadecyl-pSar25 LNPs for mRNA Delivery

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing method.

Materials:

- **N-hexadecyl-pSar25**
- Ionizable lipid (e.g., SM-102, ALC-0315, DODMA)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- mRNA encoding the gene of interest
- Ethanol (100%, molecular biology grade)
- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssembler)
- Dialysis cassettes (20 kDa MWCO)
- Sterile, RNase-free consumables

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and **N-hexadecyl-pSar25** in 100% ethanol at appropriate concentrations (e.g., 10-25 mM).
 - Ensure complete dissolution, warming gently if necessary (e.g., 60-65°C for DSPC and cholesterol).^{[5][6]}
- Preparation of the Lipid Mixture (Organic Phase):

- In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:**N-hexadecyl-pSar25**).^{[5][6]}
- Vortex the lipid mixture to ensure homogeneity.
- Preparation of the mRNA Solution (Aqueous Phase):
 - Dilute the mRNA stock to the desired concentration (e.g., 0.2-1 mg/mL) in 10 mM citrate buffer (pH 4.0).
- LNP Formulation using Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
 - Set the flow rate ratio to 3:1 (aqueous:organic).
 - Initiate the mixing process to form the LNPs.
- Purification and Buffer Exchange:
 - Dilute the newly formed LNP solution with PBS.
 - Transfer the diluted LNPs to a pre-hydrated dialysis cassette.
 - Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
- Sterilization and Characterization:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.^[7]
 - Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

- Determine the mRNA concentration and encapsulation efficiency using a RiboGreen assay.^[7]
- Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells with pSar-LNPs

This protocol details the transfection of cell lines such as HepG2 or C2C12 with mRNA-loaded pSar-LNPs.

Materials:

- Adherent cells (e.g., HepG2, C2C12)
- Complete cell culture medium
- 96-well cell culture plates (clear bottom, black or white walls for luminescence/fluorescence)
- mRNA-loaded pSar-LNPs
- Reporter gene assay system (e.g., luciferase assay kit)

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1×10^4 cells per well).
 - Incubate overnight at 37°C and 5% CO₂.
- Transfection:
 - Dilute the mRNA-pSar-LNP stock solution in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 100-1000 ng/well).
 - Remove the old medium from the cells and gently add the LNP-containing medium.

- Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
- Assessment of Gene Expression:
 - After the incubation period, lyse the cells and measure the expression of the reporter gene according to the manufacturer's protocol for the specific assay system (e.g., measure luminescence for luciferase).
 - Normalize the reporter gene expression to the total protein content in each well.

Protocol 3: In Vivo Administration of pSar-LNPs in Mice

This protocol describes the systemic administration of mRNA-loaded pSar-LNPs to mice to assess in vivo gene expression.

Materials:

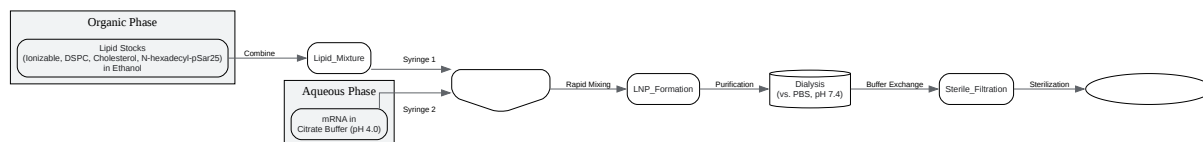
- BALB/c mice (or other appropriate strain)
- mRNA-loaded pSar-LNPs
- Sterile PBS
- Insulin syringes
- In vivo imaging system (IVIS) if using a reporter like luciferase
- D-luciferin (for luciferase imaging)

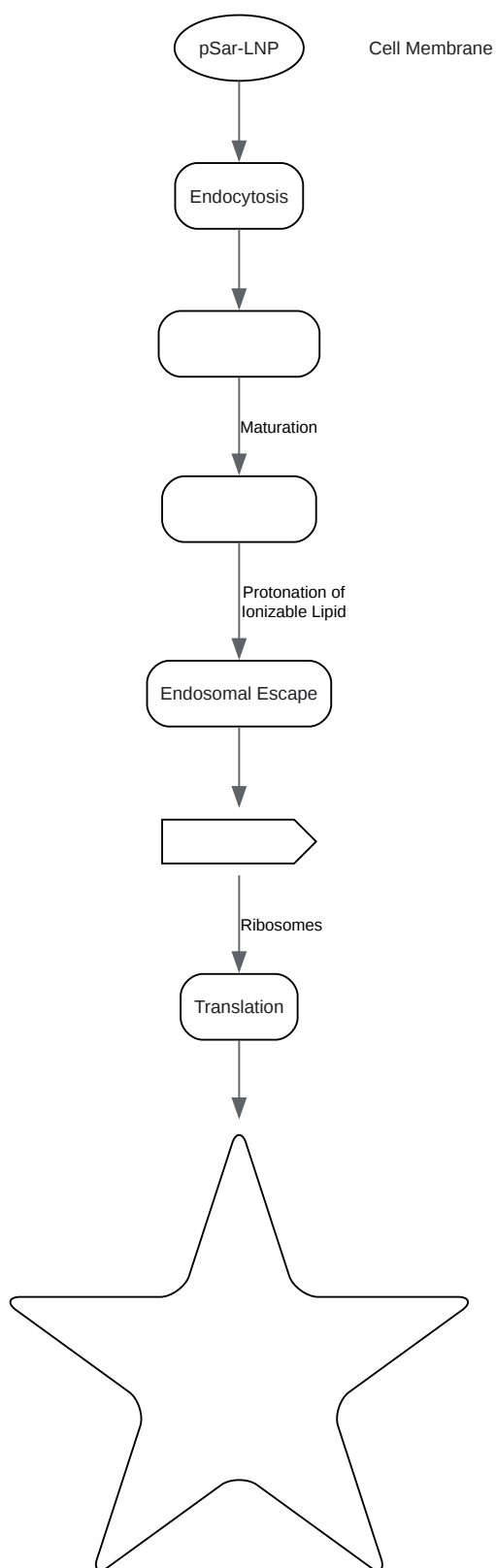
Procedure:

- Preparation of LNP Solution for Injection:
 - Dilute the sterile pSar-LNP stock solution with sterile PBS to the desired final concentration for injection. A typical dose is 10 µg of mRNA per mouse.[\[3\]](#)[\[4\]](#)
- Administration:

- Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection volume is typically 100-200 μ L.
- In Vivo Imaging (for luciferase reporter):
 - At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal injection.[\[8\]](#)
 - After a short incubation period (e.g., 5-10 minutes), anesthetize the mice and acquire bioluminescence images using an IVIS.
- Ex Vivo Analysis:
 - Following in vivo imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs).
 - Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein expression in specific organs.
 - Alternatively, biodistribution can be assessed by measuring mRNA levels using RT-qPCR or by using fluorescently labeled LNPs.

Visualizations





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